![molecular formula C18H20F3N5O B2858124 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1235032-29-7](/img/structure/B2858124.png)
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a type of urea derivative that shows promising results in various biological processes.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to "1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea." For instance, studies have been conducted on the reaction of similar urea derivatives with methyl iodide, leading to the identification of specific regio-isomers and their structural elucidation using X-ray crystallography (S. Jung et al., 2008). These findings contribute to a deeper understanding of the molecular structure and stability of related compounds.
Anticancer and Anti-angiogenic Properties
Research on derivatives of pyrimidinyl piperidine has demonstrated potential anticancer and anti-angiogenic effects. Novel compounds synthesized from similar structures have shown significant inhibition of in vivo angiogenesis and exhibited promising DNA cleavage activities, which are crucial for anticancer properties (Vinaya Kambappa et al., 2017). These studies suggest the therapeutic potential of these compounds in cancer treatment by targeting the formation of blood vessels and interacting with DNA.
Molecular Interaction and Stability
Further research into ureidopyrimidinones, closely related to the target compound, has revealed their strong dimerization capabilities through quadruple hydrogen bonding. This dimerization contributes to the high stability of these molecules, making them useful building blocks for supramolecular chemistry (F. H. Beijer et al., 1998). The understanding of these molecular interactions is essential for designing more efficient and stable compounds for various applications.
Pharmacokinetics and Metabolic Pathways
Studies on related antineoplastic tyrosine kinase inhibitors have detailed the metabolic pathways and pharmacokinetics in chronic myelogenous leukemia patients. The identification of main metabolites and the pathways through which these compounds are processed in the human body are crucial for the development of effective therapeutic agents (Aishen Gong et al., 2010). These insights help in understanding the drug's behavior in vivo, leading to better dosing and efficacy.
Propriétés
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)14-3-1-4-15(11-14)25-17(27)24-12-13-5-9-26(10-6-13)16-22-7-2-8-23-16/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOZJXAKQZYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.